molecular formula C11H9N5 B5578374 1-(1H-indol-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine

1-(1H-indol-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine

Cat. No.: B5578374
M. Wt: 211.22 g/mol
InChI Key: XBDRNNWKGLPRIX-UHFFFAOYSA-N
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Description

1-(1H-indol-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine is a compound that features both an indole and a triazole moiety The indole structure is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The triazole ring is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine typically involves the formation of the triazole ring followed by its attachment to the indole moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. This is followed by a condensation reaction with an indole derivative to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be more efficient than traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can produce reduced derivatives. Substitution reactions can result in a wide range of substituted products.

Scientific Research Applications

Overview

1-(1H-indol-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine is a compound that integrates both indole and triazole moieties. This structural combination has led to various applications in the fields of medicinal chemistry, agriculture, and materials science. The unique properties of this compound stem from its ability to interact with biological targets and its potential as a functional material.

Scientific Research Applications

1. Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals due to its biological activity. The indole structure is known for its role in numerous bioactive compounds, while the triazole moiety enhances the binding affinity to biological targets.

  • Antimicrobial Activity : Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. Studies suggest that this compound could serve as a lead compound for developing new antibiotics or antifungal agents .
  • Anticancer Properties : Indole derivatives are widely studied for their anticancer potential. The addition of the triazole ring may enhance the cytotoxic effects against various cancer cell lines. Preliminary studies have shown that similar compounds can induce apoptosis in cancer cells .
Application AreaSpecific ActivityReferences
AntimicrobialEffective against bacterial and fungal strains
AnticancerInduces apoptosis in cancer cells

2. Agricultural Chemistry
The compound's potential as a pesticide or herbicide is under investigation. The triazole moiety is often associated with fungicidal properties, making this compound a candidate for agricultural applications.

  • Fungicidal Activity : Triazoles are known to inhibit fungal growth by interfering with sterol biosynthesis in fungi. Compounds similar to this compound have been evaluated for their efficacy against crop pathogens .

3. Materials Science
In materials science, the unique chemical structure of this compound allows it to be explored as a precursor for advanced materials.

  • Polymer Synthesis : The indole and triazole functionalities can be utilized in the synthesis of polymers with specific electronic or optical properties. Research is ongoing into how these compounds can be integrated into polymer matrices to enhance performance characteristics .

Case Studies

Several studies have highlighted the applications of similar compounds:

  • Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives for their antimicrobial properties. The findings suggested that modifications at the indole position can significantly enhance activity against resistant strains .
  • Anticancer Mechanism Investigation : Research published in Cancer Letters explored the mechanism by which indole-triazole compounds induce apoptosis in cancer cells. The study found that these compounds activate specific signaling pathways leading to cell death .
  • Agricultural Application Trials : Field trials conducted on crops treated with triazole-based fungicides demonstrated a marked reduction in fungal infections compared to untreated controls, showcasing the potential agricultural benefits of such compounds .

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological targets, including enzymes and receptors, while the triazole ring can enhance the compound’s binding affinity and selectivity. The exact mechanism of action depends on the specific application and target.

Comparison with Similar Compounds

1-(1H-indol-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine can be compared with other similar compounds, such as:

    1-(1H-indol-3-yl)-N-(1H-1,2,4-triazol-1-yl)methanimine: This compound has a similar structure but with a different substitution pattern on the triazole ring.

    1-(1H-indol-3-yl)-N-(1H-1,2,3-triazol-1-yl)methanimine: This compound features a 1,2,3-triazole ring instead of a 1,2,4-triazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties.

Properties

IUPAC Name

1-(1H-indol-3-yl)-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c1-2-4-11-10(3-1)9(5-12-11)6-15-16-7-13-14-8-16/h1-8,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDRNNWKGLPRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601223809
Record name N-(1H-Indol-3-ylmethylene)-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35554-74-6
Record name N-(1H-Indol-3-ylmethylene)-4H-1,2,4-triazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35554-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1H-Indol-3-ylmethylene)-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-INDOLYLMETHYLENEAMINO)-4H-1,2,4-TRIAZOLE
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